Methyl 3-[(2-bromoacetyl)amino]thiophene-2-carboxylate
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Overview
Description
“Methyl 3-[(2-bromoacetyl)amino]thiophene-2-carboxylate” is a chemical compound1. It is used in the synthesis of various compounds23.
Synthesis Analysis
The synthesis of “Methyl 3-[(2-bromoacetyl)amino]thiophene-2-carboxylate” involves reactions with hydrazonoyl chlorides in the presence of triethylamine34. It is also mentioned that it can be synthesized from Methyl thioglycolate and 2-Chloroacrylonitrile5.
Molecular Structure Analysis
The molecular formula of “Methyl 3-[(2-bromoacetyl)amino]thiophene-2-carboxylate” is C8H8BrNO3S1. The InChI code is 1S/C8H8BrNO3S/c1-13-8(12)7-5(2-3-14-7)10-6(11)4-9/h2-3H,4H2,1H3,(H,10,11)1.
Chemical Reactions Analysis
“Methyl 3-[(2-bromoacetyl)amino]thiophene-2-carboxylate” reacts with hydrazonoyl chlorides in the presence of triethylamine to yield corresponding N-arylamidrazones34.
Physical And Chemical Properties Analysis
The molecular weight of “Methyl 3-[(2-bromoacetyl)amino]thiophene-2-carboxylate” is 278.131. More detailed physical and chemical properties are not provided in the search results.Scientific Research Applications
Crystal Structure Studies :
- Methyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate was analyzed for its crystal structure, revealing a thiophene ring substituted by a 2-amino group and a 3-methyl ester group. The crystal structure is stabilized by intra- and intermolecular N-H···O hydrogen bonds (Vasu et al., 2004).
Chemical Reactions and Synthesis :
- Methyl 3-amino-2-thiophene carboxylate was found to react with orthoesters to produce N-(2-carbomethoxy thienyl) imidates, leading to [3,2-d]4(3H)thienopyrimidinones upon treatment with primary amines, hydrazine, and related compounds. This reaction is significant for the elucidation of cyclization mechanisms and the activities of ester and imidate groups (B. Hajjem et al., 2010).
- In a study involving Methyl 3-bromoacetylazulene-1-carboxylate, reactions with 2-aminopyridines led to the synthesis of compounds bearing imidazole-fused nitrogen-heterocycles. This research is crucial for developing new nitrogen-rich heterocyclic compounds (K. Imafuku et al., 2003).
Genotoxic and Carcinogenic Potentials :
- The genotoxic and carcinogenic potentials of methyl 3‐amino‐4‐methylthiophene‐2‐carboxylate, a precursor of articaine local anesthetic, were assessed using in vitro and in silico methodologies. This compound, along with related thiophene derivatives, was studied under the European REACH legislation for potential toxic effects (Alban Lepailleur et al., 2014).
Pharmacological Applications :
- Ethyl 5-amino-3-methylbenzo[b]thiophen-2-carboxylate and its derivatives were studied for their pharmacological properties. The research focused on synthesizing various substituted derivatives and evaluating their potential applications (N. Chapman et al., 1971).
Synthetic Approaches and Applications :
- A novel synthetic approach was developed for fully substituted alkyl 5-aminothiophene-2-carboxylates, highlighting the versatility and potential applications of these compounds in various fields of chemistry (N. Nedolya et al., 2017).
Safety And Hazards
Future Directions
The search results do not provide specific future directions for “Methyl 3-[(2-bromoacetyl)amino]thiophene-2-carboxylate”. However, thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds5. They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects5.
properties
IUPAC Name |
methyl 3-[(2-bromoacetyl)amino]thiophene-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO3S/c1-13-8(12)7-5(2-3-14-7)10-6(11)4-9/h2-3H,4H2,1H3,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGZGLXSVAJXQTR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)NC(=O)CBr |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00371626 |
Source
|
Record name | Methyl 3-(2-bromoacetamido)thiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00371626 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-[(2-bromoacetyl)amino]thiophene-2-carboxylate | |
CAS RN |
227958-47-6 |
Source
|
Record name | Methyl 3-(2-bromoacetamido)thiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00371626 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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